molecular formula C9H16O B15261627 Bicyclo[6.1.0]nonan-4-ol

Bicyclo[6.1.0]nonan-4-ol

Cat. No.: B15261627
M. Wt: 140.22 g/mol
InChI Key: LHQPCKYMINRXLT-UHFFFAOYSA-N
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Description

Bicyclo[610]nonan-4-ol is a chemical compound characterized by its unique bicyclic structure This compound is part of the strained-alkyne family, which is known for its high reactivity due to the strain in the ring system Bicyclo[61

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]nonan-4-ol typically involves the use of cyclooctadiene as a starting material. One common method includes the reaction of cyclooctadiene with ethyl 2-diazoacetate in the presence of a rhodium catalyst. This reaction proceeds through a cyclopropanation mechanism, forming the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[6.1.0]nonan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[6.1.0]nonan-4-ol involves its high reactivity due to the strained bicyclic structure. This strain facilitates reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC), which is widely used in bioorthogonal chemistry. The compound’s reactivity allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonan-4-ol stands out due to its unique strained-alkyne structure, which imparts high reactivity and versatility in various chemical reactions. This makes it particularly valuable in bioorthogonal chemistry and other scientific applications .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

bicyclo[6.1.0]nonan-4-ol

InChI

InChI=1S/C9H16O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-10H,1-6H2

InChI Key

LHQPCKYMINRXLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC2CC2C1)O

Origin of Product

United States

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